molecular formula C10H10ClF2NO2 B14061648 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14061648
M. Wt: 249.64 g/mol
InChI Key: OUGCFICZHRAQEH-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H11ClF2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(difluoromethoxy)benzaldehyde with chloroacetone under basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in metabolic pathways, resulting in the disruption of cellular functions and growth.

Comparison with Similar Compounds

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one: This compound lacks the chlorine atom, which may result in different reactivity and biological activity.

    1-(4-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one: The presence of a bromine atom instead of chlorine may influence the compound’s chemical properties and reactivity.

    1-(4-Amino-3-(difluoromethoxy)phenyl)acetic acid: This compound has an acetic acid moiety, which may impart different solubility and reactivity characteristics.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[4-amino-3-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c11-4-3-8(15)6-1-2-7(14)9(5-6)16-10(12)13/h1-2,5,10H,3-4,14H2

InChI Key

OUGCFICZHRAQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)OC(F)F)N

Origin of Product

United States

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